![molecular formula C13H20O B3056045 Decahydrospiro[furan-2(3H),5'-[4,7]methano[5h]indene] CAS No. 68480-11-5](/img/structure/B3056045.png)
Decahydrospiro[furan-2(3H),5'-[4,7]methano[5h]indene]
Vue d'ensemble
Description
Decahydrospiro[furan-2(3H),5’-[4,7]methano[5h]indene] is an organic compound with the molecular formula C13H20O . It is also known by its trade name Vigoflor .
Molecular Structure Analysis
The molecular structure of Decahydrospiro[furan-2(3H),5’-[4,7]methano[5h]indene] consists of 13 carbon atoms, 20 hydrogen atoms, and 1 oxygen atom . The exact structure can be found in various chemical databases .Physical And Chemical Properties Analysis
The boiling point of Decahydrospiro[furan-2(3H),5’-[4,7]methano[5h]indene] is 262.8°C at atmospheric pressure (101325 Pa) as determined in a study equivalent to method OECD TG 103 .Applications De Recherche Scientifique
Furan Compounds Synthesis
Research has focused on synthesizing polycyclic spirans, such as the spiro{perhydrocyclopenta[b]furan-2, 2′-(5′dihydrofuran)}, which are novel in literature. These compounds are obtained through intramolecular alkoxylation and can undergo catalytic hydrogenation under certain conditions (A. Ponomarev, I. A. Markushina, L. Popova, 1967).
Organic Semiconductors
Furan rings have been incorporated into π-conjugated copolymers, such as 1,6-methano[10]annulene-diketopyrrolopyrrole copolymers. These are used to study the optoelectronic properties of disordered bulk materials in organic semiconductors. The inclusion of furan rings influences hole mobilities and film-forming properties (Benjamin C. Streifel, J. F. M. Hardigree, H. Katz, J. Tovar, 2014).
Biobased Polyester Applications
In the context of biobased polyester, strategies for forming furan-2,5-dicarboxylic acid (FDCA)-derived esters have been explored. This includes using a six-membered ring acetal of (5-hydroxymethyl)furfural (HMF) with 1,3-propanediol for polyethylene 2,5-furandicarboxylate (PEF) production. These findings are significant for the economics of biobased polyester production (Minjune Kim, Yaqiong Su, T. Aoshima, A. Fukuoka, E. Hensen, K. Nakajima, 2019).
Furan's Role in Pharmaceutical Compounds
Furan and its derivatives have been studied for their roles in pharmaceutical compounds. The research includes synthesizing and analyzing various furan-containing cyclic compounds like cyclopentane, furan, and hexahydro-4H-furo[2,3-b]pyran. These compounds are vital in pharmaceuticals and bioactive compounds (Xuan-Di Song, Xiang-Rui Li, Ya-Wen Wang, Xue-Qiang Chu, Weidong Rao, Haiyan Xu, Guo‐Zhi Han, Zhi‐Liang Shen, 2020).
Photochemistry of Furan Derivatives
The photochemistry of furan derivatives, like furan-2-carbonitrile, has been investigated. Studies show that upon irradiation in methanol, they form primary photoproducts, indicating intermediate species like cyclopropenecarboxaldehyde for furan. This research provides insights into the photoreactivity of furan compounds (H. Hiraoka, 1971).
Safety And Hazards
Propriétés
IUPAC Name |
spiro[oxolane-2,8'-tricyclo[5.2.1.02,6]decane] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-3-10-9-7-12(11(10)4-1)13(8-9)5-2-6-14-13/h9-12H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDJZAKLOMAHING-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)C3CC2CC34CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5052412 | |
| Record name | Decahydrospiro[furan-2(3H),5'-[4,7]methano[5H]indene] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5052412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Decahydrospiro[furan-2(3H),5'-[4,7]methano[5h]indene] | |
CAS RN |
68480-11-5 | |
| Record name | Decahydrospiro[furan-2(3H),5′-[4,7]methano[5H]indene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68480-11-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Spiro(furan-2(3H),5'-(4,7)methano(5H)indene), decahydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068480115 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Spiro[furan-2(3H),5'-[4,7]methano[5H]indene], decahydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Decahydrospiro[furan-2(3H),5'-[4,7]methano[5H]indene] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5052412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Decahydrospiro[furan-2(3H),5'-[4,7]methano[5H]indene] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.423 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



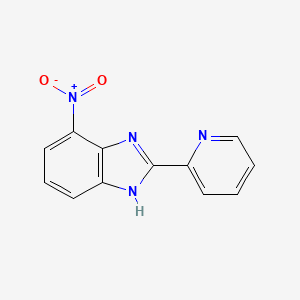
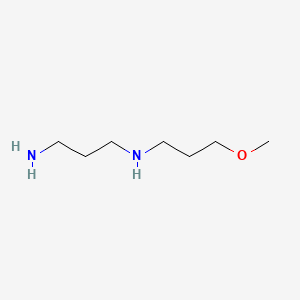
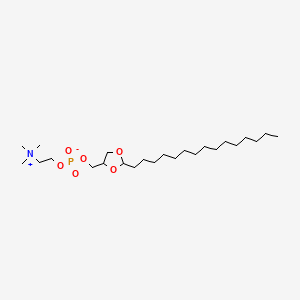
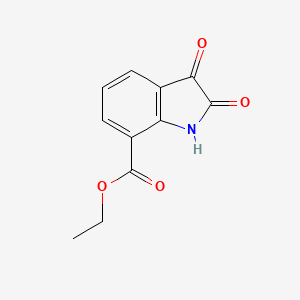
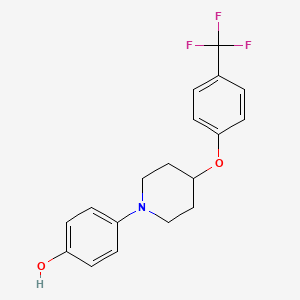

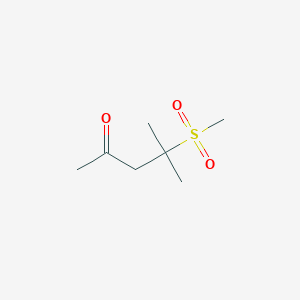
![2,5-Cyclohexadien-1-one, 2-chloro-4-[[4-(diethylamino)-2-methylphenyl]imino]-](/img/structure/B3055978.png)

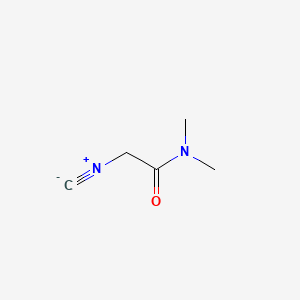
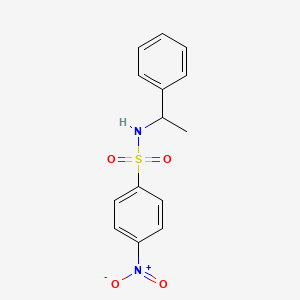
![2-butyl-1H-imidazo[4,5-b]pyridine](/img/structure/B3055983.png)
![1H-Isoindole-1,3(2H)-dione, 2-[3-(4-methyl-1-piperazinyl)propyl]-](/img/structure/B3055984.png)
